molecular formula C9H12N2O3S B12854746 4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid

Cat. No.: B12854746
M. Wt: 228.27 g/mol
InChI Key: NUFWAOQFTZFFJK-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a prop-2-yn-1-yl carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of thiomorpholine with prop-2-yn-1-yl isocyanate under controlled conditions to form the carbamoyl derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The thiomorpholine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylic acid tert-butyl ester
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. The combination of the prop-2-yn-1-yl group and the carboxylic acid group also contributes to its versatility in various applications.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(prop-2-ynylcarbamoyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c1-2-3-10-9(14)11-4-5-15-6-7(11)8(12)13/h1,7H,3-6H2,(H,10,14)(H,12,13)

InChI Key

NUFWAOQFTZFFJK-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

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